3-Amino-1-benzylpiperidine-3-carbonitrile
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Overview
Description
3-Amino-1-benzylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C13H17N3 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpiperidine-3-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-Amino-1-benzylpiperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzylpiperidine: Lacks the carbonitrile group but shares the piperidine and benzyl structures.
1-Benzylpiperidine-3-carbonitrile: Lacks the amino group but contains the piperidine, benzyl, and carbonitrile structures.
3-Aminopiperidine-3-carbonitrile: Lacks the benzyl group but contains the piperidine, amino, and carbonitrile structures.
Uniqueness
3-Amino-1-benzylpiperidine-3-carbonitrile is unique due to the presence of all three functional groups: the amino group, the benzyl group, and the carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Amino-1-benzylpiperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Molecular Structure:
- Chemical Formula: C₁₃H₁₈N₂
- Molecular Weight: Approximately 218.3 g/mol
The compound features a piperidine ring with an amino group and a carbonitrile functional group, contributing to its reactivity and biological interactions. Its structure allows for various synthetic modifications, enhancing its potential as a lead compound in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurological disorders.
- Receptor Modulation: It can act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Its ability to inhibit AChE suggests a potential role in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thereby enhancing cognitive function .
2. Anticancer Activity
Recent studies have highlighted the compound's anticancer potential through its cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Neuroprotective | AChE inhibition | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | CCR modulation |
Case Study 1: Alzheimer’s Disease
In a study investigating the effects of various piperidine derivatives on AChE activity, this compound was highlighted for its potent inhibitory effects, suggesting its viability as a therapeutic agent for Alzheimer's disease. The study utilized both in vitro assays and computational modeling to assess binding affinities and inhibition kinetics .
Case Study 2: Cancer Treatment Efficacy
A comparative analysis involving several piperidine derivatives revealed that this compound demonstrated superior cytotoxic effects against hypopharyngeal carcinoma cells compared to conventional treatments. The study emphasized the need for further exploration into its mechanism of action and therapeutic window .
Properties
IUPAC Name |
3-amino-1-benzylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-13(15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-9,11,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKLTJJHWNWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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